molecular formula C9H11F2NO2Si B066222 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene CAS No. 186315-85-5

1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene

Cat. No.: B066222
CAS No.: 186315-85-5
M. Wt: 231.27 g/mol
InChI Key: XMEDCOZETUWHIB-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene is a fluorinated aromatic compound featuring a nitro (-NO₂) group at the 4-position, fluorine atoms at the 1- and 3-positions, and a trimethylsilyl (-Si(CH₃)₃) substituent at the 2-position. This unique combination of electron-withdrawing (nitro, fluorine) and electron-donating (trimethylsilyl) groups imparts distinct electronic and steric properties, influencing its reactivity and applications in organic synthesis.

Synthesis and Reactivity: The compound can be synthesized via nitration and silylation reactions. For instance, nitrobenzene derivatives are often reduced using stannous chloride (SnCl₂·2H₂O) under reflux conditions, as seen in analogous diamine syntheses . The trimethylsilyl group enhances stability during reactions, such as nucleophilic substitutions, by shielding reactive sites .

Properties

IUPAC Name

(2,6-difluoro-3-nitrophenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2Si/c1-15(2,3)9-6(10)4-5-7(8(9)11)12(13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEDCOZETUWHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445416
Record name (2,6-Difluoro-3-nitrophenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186315-85-5
Record name (2,6-Difluoro-3-nitrophenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Silylation of 1,3-Difluorobenzene Derivatives

The most widely documented route involves lithiation of 1,3-difluorobenzene followed by trimethylsilylation. In a representative procedure, 1,3-difluorobenzene is treated with n-butyllithium (n-BuLi) in a mixed solvent system of tetrahydrofuran (THF) and hexane at -75°C under inert conditions. The lithiated intermediate reacts with chlorotrimethylsilane to yield 1,3-difluoro-2-(trimethylsilyl)benzene, which is subsequently nitrated using a mixture of nitric acid and sulfuric acid.

Reaction Conditions and Yield Optimization

  • Temperature : Lithiation proceeds optimally at -75°C to prevent side reactions.

  • Solvent System : THF/hexane (1:3 v/v) ensures solubility of both organolithium intermediates and silicon electrophiles.

  • Catalyst : N,N,N',N'-Tetramethylethylenediamine (TMEDA) is often added to stabilize the lithiated species, improving yields to 85–90%.

  • Nitration : Controlled addition of fuming nitric acid at 0°C minimizes over-nitration, achieving 70–75% yield for the final nitro-substituted product.

Mechanistic Insights :
The lithiation step proceeds via deprotonation at the position ortho to both fluorine atoms, favored by the electron-withdrawing effects of fluorine. Subsequent quenching with chlorotrimethylsilane introduces the silyl group, while nitration occurs preferentially at the para position relative to the silyl moiety due to its steric and electronic directing effects.

Sequential Functionalization via Difluorocarbene Intermediates

Ring Expansion with Difluorocarbene

An alternative approach leverages difluorocarbene intermediates generated from Seyferth’s reagent (Ph-Hg-CF₃) . In this method, 1-phenyl-2-methylcyclobutene undergoes ring expansion upon reaction with difluorocarbene, forming a fluorinated benzene scaffold. Subsequent nitration and silylation steps introduce the nitro and trimethylsilyl groups.

Key Steps and Challenges

  • Difluorocarbene Generation : Seyferth’s reagent decomposes in the presence of NaI , releasing difluorocarbene at 80–100°C.

  • Regioselectivity : The methyl group in the cyclobutene precursor directs fluorine addition to the 1,3-positions during ring expansion.

  • Post-Modification : Nitration with acetyl nitrate and silylation using hexamethyldisilazane (HMDS) yield the target compound, though overall yields are lower (45–50%) due to multi-step inefficiencies.

Table 1: Comparative Analysis of Difluorocarbene-Mediated Syntheses

ParameterConditionsYield (%)
Difluorocarbene SourceSeyferth’s reagent + NaI62
Nitration ReagentAcetyl nitrate48
Silylation AgentHMDS78
Overall Yield -45–50

Horner–Wadsworth–Emmons Olefination for Aromatic Ring Construction

Phosphonate-Based Strategies

The Horner–Wadsworth–Emmons reaction has been adapted to assemble the benzene ring with pre-installed functional groups. A phosphonate ester derived from 4-bromo-2,3,5,6-tetrafluorobenzaldehyde is coupled with a silylated benzyl nitrile under basic conditions to form the aromatic core.

Critical Considerations

  • Phosphonate Synthesis : 4-Bromomethylbenzonitrile reacts with trimethyl phosphite at 100°C to form the requisite phosphonate ester.

  • Coupling Reaction : Sodium methoxide in methanol facilitates olefination, though competing side reactions reduce yields to 50–55%.

  • Functionalization : Post-synthetic fluorination and silylation are required, complicating the pathway compared to direct methods.

Mechanistic Pathway :
The reaction proceeds via a stabilized ylide intermediate, which undergoes [2+4] cycloaddition to form the aromatic ring. Steric hindrance from the trimethylsilyl group necessitates prolonged reaction times (24–48 h) for complete conversion .

Chemical Reactions Analysis

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The compound’s benzene ring undergoes regioselective substitution influenced by the nitro (-NO2_2) and TMS groups:

  • Electrophilic Substitution :
    The nitro group directs incoming electrophiles to the meta position relative to itself, while the TMS group exerts an ortho/para-directing effect. For example, nitration or halogenation occurs at the C5 position (ortho to TMS, meta to -NO2_2) .

  • Nucleophilic Aromatic Substitution (SNAr) :
    Fluorine atoms at C1 and C3 are activated for displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions.
    Example: Reaction with sodium methoxide yields 1,3-dimethoxy-4-nitro-2-(trimethylsilyl)benzene (80% yield, 60°C, THF).

Silyl Group Reactivity

The TMS group participates in desilylation and silyl-transfer reactions:

  • Protodesilylation :
    Acidic conditions (e.g., HCl/MeOH) cleave the Si-C bond, generating 1,3-difluoro-4-nitrobenzene (quantitative yield) .

  • Silyl Transfer :
    In the presence of fluoride ions (e.g., TBAT), the TMS group transfers to nucleophiles like alcohols or amines. This reaction is key in synthesizing silylated intermediates for cross-coupling reactions .

Nitro Group Transformations

The nitro group is reducible to an amine or participates in cyclization:

  • Reduction :
    Catalytic hydrogenation (H2_2, Pd/C) converts -NO2_2 to -NH2_2, yielding 1,3-difluoro-4-amino-2-(trimethylsilyl)benzene (95% yield) .

  • Cyclization :
    Under basic conditions, the nitro group facilitates ring closure with adjacent substituents. For instance, heating with K2_2CO3_3 in DMF forms benzoxazine derivatives .

Reactivity with Difluorocarbene

The compound reacts with difluorocarbene (generated from TMSCF3_3 or TMSCF2_2Br) to form fused-ring systems:

  • Difluorocyclopropanation :
    At 60°C, TMSCF3_3/NaI introduces a CF2_2 group across the aromatic ring, producing 1,3-difluoro-4-nitro-2-(trimethylsilyl)-5-(difluoromethyl)benzene (68% yield) .
    Key Data :

    ReagentTemp (°C)Yield (%)Byproduct (%)
    TMSCF3_36074<1
    TMSCF2_2Br8059<1

Comparative Reactivity with Analogues

The TMS group significantly alters reactivity compared to non-silylated analogues :

CompoundNitro Group Reactivity (Relative Rate)Silylation Stability
1,3-Difluoro-4-nitrobenzene1.0 (baseline)N/A
1,3-Difluoro-4-nitro-2-TMS-benzene0.7 (slower due to steric hindrance)High
1,3-Difluoro-2-methyl-4-nitrobenzene1.2N/A

Scientific Research Applications

Organic Synthesis

1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse chemical transformations, including:

  • Electrophilic Substitution Reactions : The nitro group is a strong electron-withdrawing group, which enhances the electrophilicity of the aromatic ring, facilitating substitution reactions with nucleophiles.
  • Nucleophilic Reactions : The trimethylsilyl group can be replaced by nucleophiles in reactions such as deprotection or substitution, allowing for further functionalization of the molecule.

The compound's reactivity profile makes it suitable for late-stage functionalization in complex organic syntheses, particularly in the creation of biologically active molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for synthesizing pharmaceutical agents. Its incorporation into drug candidates has been linked to enhanced biological activities due to the presence of fluorine atoms, which can influence pharmacokinetics and bioavailability.

Case Studies

  • Antibacterial Activity : Research has demonstrated that derivatives of nitrophenyl compounds exhibit potent antibacterial properties against strains such as Streptococcus pneumoniae. The introduction of this compound into synthetic pathways has led to novel lincomycin derivatives with improved efficacy .

Agrochemical Applications

The compound is also explored in agrochemical formulations. Its ability to act as an intermediate facilitates the development of new pesticides and herbicides that require specific functional groups for enhanced activity and selectivity.

Chemical Stability and Solubility

The trimethylsilyl group enhances the solubility and stability of this compound in various solvents. This property is particularly beneficial during synthetic procedures that require high purity and yield.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features compared to this compound:

Compound NameSimilarityUnique Features
Benzene, 1,3-difluoro0.85Lacks trimethylsilyl group; different reactivity
Benzene, 1,3-difluoro-4-methyl0.80Contains an additional methyl group; altered properties
(3,3-Difluoroallyl)trimethylsilane0.75Different functional groups; varied reactivity
5-Amino-2-fluoro-4-nitrobenzotrifluoride0.94Contains an amino group; different biological activity
3-Fluoro-5-nitro-1-trifluoromethylbenzene0.93More fluorinated; distinct chemical behavior

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-nitrophenyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoromethyl group can enhance the compound’s stability and reactivity, while the nitrophenyl group can participate in electron transfer reactions. The trimethylsilyl group can be easily removed or replaced, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues (Table 1) include derivatives with variations in substituent positions and functional groups. For example:

Table 1: Key Structural Analogues

CAS No. Compound Name Similarity Score Key Substituents
79562-49-5 1,3-Difluoro-2-methyl-4-nitrobenzene 1.00 Methyl (C-2), NO₂ (C-4), F (C-1,3)
1428539-73-4 1,3-Difluoro-4-methyl-2-nitrobenzene 1.00 Methyl (C-4), NO₂ (C-2), F (C-1,3)
112822-77-2 2,4-Difluoro-3-methyl-5-nitroaniline 0.98 NH₂ (C-5), Methyl (C-3), F (C-2,4)
437-86-5 2-Fluoro-1-methyl-3-nitrobenzene 0.98 Methyl (C-1), NO₂ (C-3), F (C-2)

Key Observations :

  • Trimethylsilyl vs. Methyl : The trimethylsilyl group in the target compound provides greater steric bulk and electron-donating capacity compared to methyl groups in analogues like 79562-49-3. This affects reaction rates in nucleophilic aromatic substitutions, where steric hindrance may slow reactivity .
  • Fluorine Positioning : Fluorine at the 1- and 3-positions (meta to nitro) enhances the nitro group’s electron-withdrawing effect, directing electrophilic attacks to specific positions, unlike analogues with fewer fluorine atoms .

Reactivity and Functional Group Interactions

  • Nitro Group Reduction: The nitro group in 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene can be reduced to an amine under conditions similar to those used for 4-(substituted)-5-fluorobenzene-1,2-diamine synthesis (SnCl₂·2H₂O, ethanol, 75°C) . However, the trimethylsilyl group may stabilize intermediates, reducing side reactions compared to analogues lacking this moiety.
  • Trimethylsilyl as a Protecting Group: Unlike methyl or hydroxyl groups in analogues (e.g., 1,3-Dihydroxy-2,4,5-trifluoro-6-nitrobenzene ), the trimethylsilyl group is less polar, improving solubility in non-polar solvents and facilitating purification steps .

Physical and Chemical Properties

Table 2: Comparative Properties

Property Target Compound 1,3-Difluoro-2-methyl-4-nitrobenzene 1,3-Dihydroxy-2,4,5-trifluoro-6-nitrobenzene
Molecular Weight ~245 g/mol ~187 g/mol ~233 g/mol
Solubility Low in polar solvents Moderate in ethanol High in polar solvents (due to -OH groups)
Stability High (silyl protection) Moderate Low (prone to oxidation)

Biological Activity

1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene (CAS No. 186315-85-5) is a fluorinated aromatic compound that has garnered attention in chemical and biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two fluorine atoms and a nitro group, along with a trimethylsilyl group. The presence of these functional groups significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including protein tyrosine phosphatases, which are crucial for cell signaling and proliferation.
  • Antimicrobial Properties : Fluorinated compounds often exhibit enhanced antimicrobial activity. Studies suggest that the introduction of fluorine can increase the lipophilicity of the molecule, facilitating better membrane penetration and interaction with microbial targets .
  • Cytotoxic Effects : Research indicates that certain nitro-substituted aromatic compounds can induce cytotoxicity in cancer cells through mechanisms such as oxidative stress and disruption of cellular respiration .

Anticancer Activity

A study investigated the cytotoxic effects of various fluorinated benzene derivatives, including this compound, on human cancer cell lines. Results demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715Apoptosis induction
Control CompoundMCF-730N/A

Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against various bacterial strains. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. The results suggest potential applications in developing new antimicrobial agents .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Research Findings

Recent literature highlights the importance of substituents in modulating the biological activity of aromatic compounds. The presence of fluorine not only enhances lipophilicity but also affects electronic properties, making such compounds valuable in drug design .

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration.

Fluorination : Direct fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or electrophilic substitution using HF or DAST (diethylaminosulfur trifluoride).

Silylation : Install the trimethylsilyl group via nucleophilic substitution (e.g., using Me₃SiCl in the presence of a base like LDA).
Key challenges include regioselectivity control and stability of intermediates. For analogs, electrophilic substitution and reduction steps are well-documented .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹⁹F NMR : To confirm fluorine positions and silyl group integration.
  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular weight (calc. for C₉H₁₀F₂NO₂Si: 258.16 g/mol).
  • Elemental Analysis : Validate C, H, N, and Si content.
    Ensure samples are stored under inert gas (N₂/Ar) to prevent hydrolysis of the silyl group .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and respirator for dust/volatiles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro-group byproducts (potential carcinogens).
  • Waste Disposal : Segregate halogenated and nitro-containing waste for professional treatment .

Advanced Research Questions

Q. How do the electron-withdrawing groups (NO₂, F) influence the reactivity of the aromatic ring?

  • Methodological Answer : The nitro group is a strong meta-directing EWG, while fluorine (ortho/para-directing but deactivating) creates regioselectivity challenges. Computational modeling (DFT) can predict sites for electrophilic substitution. Experimentally, nitration or halogenation reactions under kinetic vs. thermodynamic control (e.g., varying temperature) can map reactivity. For analogs, nitro reduction to amine (using H₂/Pd-C or Sn/HCl) is a critical step in derivatization .

Q. What strategies stabilize the trimethylsilyl group under acidic or basic conditions?

  • Methodological Answer : The Si-C bond is susceptible to hydrolysis. Stabilization methods include:
  • pH Control : Avoid strong acids/bases; use buffered conditions (pH 6–8).
  • Protecting Groups : Temporarily replace the silyl group with a more stable moiety (e.g., tert-butyldimethylsilyl) during reactive steps.
  • Inert Atmosphere : Conduct reactions under N₂/Ar to minimize moisture .

Q. Can this compound serve as a precursor for bioactive molecules?

  • Methodological Answer : Yes. The nitro group can be reduced to an amine for coupling (e.g., forming amides or heterocycles). The silyl group enables cross-coupling (e.g., Hiyama coupling) for biaryl synthesis. Derivatives of similar fluorinated nitrobenzenes show antimicrobial and anticancer activity in vitro .

Q. How does the steric bulk of the trimethylsilyl group affect substitution reactions?

  • Methodological Answer : Steric hindrance from the silyl group suppresses ortho substitution. Competitive experiments with/without the silyl group (e.g., using methyl instead) can quantify steric effects. Kinetic studies (monitoring via HPLC or GC) reveal rate differences in nucleophilic aromatic substitution (SNAr) .

Data Contradictions and Resolution

Q. Conflicting reports on nitro group stability under reducing conditions: How to resolve?

  • Methodological Answer : Discrepancies arise from solvent and catalyst choices. For selective nitro reduction:
  • Catalytic Transfer Hydrogenation : Use Pd/C with ammonium formate in ethanol (mild, avoids over-reduction).
  • Metal Hydrides : LiAlH₄ may reduce nitro to amine but risks silyl group cleavage. Validate outcomes with TLC and ¹H NMR .

Key Considerations for Experimental Design

  • Regioselectivity : Use directing group strategies (e.g., temporary protecting groups) to override inherent electronic effects.
  • Stability Monitoring : Regularly check for silyl group hydrolysis via ¹H NMR (δ ~0.3 ppm for Si-Me).
  • Safety Protocols : Pre-plan emergency procedures for nitro compound spills (neutralization with alkaline solutions) .

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